tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate
Description
tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring substituted with a formyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its reactive formyl group enables further functionalization (e.g., via reductive amination or nucleophilic addition) . The tert-butyloxycarbonyl (Boc) group provides stability during synthetic processes while allowing deprotection under acidic conditions for downstream applications.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)13-6-10(16)14-5-4-9(7-14)8-15/h8-9H,4-7H2,1-3H3,(H,13,17) |
InChI Key |
UODFVALHSIQXCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable formylpyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates with different nucleophiles
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical reagent. It can be used to modify proteins and peptides, aiding in the study of protein function and interactions .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-formylpyrrolidin-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their function. The carbamate linkage can also interact with enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in the amine substituents, ring systems, and functional groups. Key comparisons include:
Table 1: Structural Features of Selected Carbamate Derivatives
Key Observations :
- Functional Groups : The 3-formyl group in the target compound offers a reactive handle absent in Boc-Gly-NMP (which has a methyl group), enabling selective modifications .
- Bicyclic Systems: Bicyclo[2.2.1]heptane derivatives (e.g., ) introduce rigidity, enhancing metabolic stability compared to monocyclic analogs .
Insights :
- Piperidine derivatives (e.g., Boc-Gly-Pip) exhibit higher yields (90%) than 4-methylpiperazine analogs (76%), likely due to reduced steric hindrance .
- The target compound’s synthesis would require formylpyrrolidine as a starting material, which may introduce challenges in regioselectivity during formylation.
Physicochemical Properties and Stability
Table 3: Physical Properties of Carbamate Derivatives
Analysis :
- The formyl group may reduce crystallinity (leading to oily consistency) compared to non-polar analogs like Boc-Gly-Pip .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
